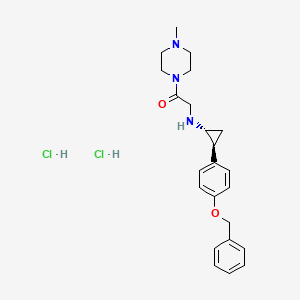

RN-1 dihydrochloride

Beschreibung

This compound features a 4-methylpiperazine group linked to an ethanone backbone, with a stereospecific cyclopropylamino moiety [(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl] as a key substituent. The dihydrochloride salt enhances solubility and stability. The phenylmethoxy group contributes to lipophilicity and π-π interactions.

Eigenschaften

IUPAC Name |

1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHAFZOOUBPQRX-VSIGASKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of RN 1 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the cyclopropylamine core.

- Introduction of the phenylmethoxyphenyl group.

- Formation of the piperazine ring.

- Final conversion to the dihydrochloride salt.

Industrial Production Methods: Industrial production of RN 1 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions such as temperature, pressure, and pH.

- Purification steps including crystallization and filtration to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: RN 1 Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

RN 1 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von LSD1 und seine Auswirkungen auf die Histondemethylierung zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Regulierung der Genexpression und epigenetischen Modifikationen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen bei der Krebsbehandlung, insbesondere bei der gezielten Ansprache von Krebsstammzellen und der Überwindung von Arzneimittelresistenz.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt

5. Wirkmechanismus

RN 1 Dihydrochlorid übt seine Wirkungen aus, indem es LSD1 irreversibel hemmt, ein Schlüsselenzym, das an der Demethylierung von Histonproteinen beteiligt ist. Diese Hemmung führt zu Veränderungen der Genexpression und epigenetischen Modifikationen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören:

LSD1: Das primäre Ziel, das für die Entfernung von Methylgruppen von Lysinresten in Histonproteinen verantwortlich ist.

Epigenetische Signalwege: Beinhaltet Veränderungen der Chromatinstruktur und der Regulierung der Genexpression

Ähnliche Verbindungen:

Tranylcypromin: Ein weiterer LSD1-Inhibitor, der jedoch weniger selektiv ist als RN 1 Dihydrochlorid.

GSK2879552: Ein selektiver LSD1-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.

ORY-1001: Ein potenter LSD1-Inhibitor mit klinischen Anwendungen bei akuter myeloischer Leukämie.

Einzigartigkeit: RN 1 Dihydrochlorid ist aufgrund seiner hohen Selektivität für LSD1 gegenüber MAO-A und MAO-B einzigartig, was es zu einem wertvollen Werkzeug macht, um LSD1-spezifische Signalwege ohne Off-Target-Effekte zu untersuchen .

Wirkmechanismus

RN 1 dihydrochloride exerts its effects by irreversibly inhibiting LSD1, a key enzyme involved in the demethylation of histone proteins. This inhibition leads to changes in gene expression and epigenetic modifications. The molecular targets and pathways involved include:

LSD1: The primary target, responsible for removing methyl groups from lysine residues on histone proteins.

Epigenetic Pathways: Involves changes in chromatin structure and gene expression regulation

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share core structural motifs (e.g., piperazine, ethanone) but differ in substituents, salt forms, and biological activities:

Table 1: Comparative Analysis of Key Compounds

Key Structural Differences and Implications

Cyclopropane vs. In contrast, the adamantyl group in increases hydrophobicity, favoring blood-brain barrier penetration, while the chloro substituent in enhances electrophilicity and reactivity.

Phenylmethoxy vs. Thiazole/Tolyloxy Groups

- The phenylmethoxy substituent in the target compound provides moderate lipophilicity and π-stacking capability. Comparatively, the thiazole in introduces heterocyclic interactions, and the p-tolyloxy group offers steric bulk and electron-donating effects.

Salt Forms The dihydrochloride salt in the target compound improves aqueous solubility, a feature shared with hydrochloride salts in . Non-salt forms (e.g., ) may exhibit lower bioavailability.

Biologische Aktivität

The compound 1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone; dihydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound features a piperazine ring, which is known for its versatility in drug design. The presence of the cyclopropyl group and the phenylmethoxy moiety contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperazine compounds can exhibit antimicrobial properties. The structural modifications in this compound may enhance its activity against various pathogens.

- Cytotoxicity : Some studies have assessed the cytotoxic effects of similar piperazine derivatives on cancer cell lines. The presence of the cyclopropyl group may influence cell signaling pathways, potentially leading to apoptosis in targeted cells.

- Enzyme Inhibition : There is evidence suggesting that compounds with similar structures can act as inhibitors for enzymes such as tyrosinase. This inhibition can be beneficial in treating conditions like hyperpigmentation.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of piperazine derivatives, revealing that modifications can significantly enhance activity against Gram-positive and Gram-negative bacteria.

- Results : Compounds with similar piperazine structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against tested strains.

-

Cytotoxicity Against Cancer Cells :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that certain piperazine derivatives led to reduced cell viability.

- Findings : IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic window for further development.

- Tyrosinase Inhibition :

Data Tables

| Activity Type | Compound Example | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | 4-(4-fluorobenzyl)piperazin-1-yl | <10 | |

| Cytotoxicity | Piperazine derivative | 20 | |

| Tyrosinase Inhibition | 4-(4-fluorobenzyl)piperazin-1-yl | 0.18 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Binding : Docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their function.

- Cell Signaling Pathways : Modifications in the piperazine structure may alter interactions with cellular receptors, influencing pathways related to cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.